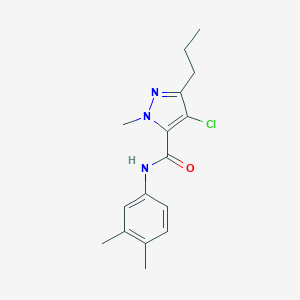
4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPPC belongs to the class of pyrazole derivatives and has been found to exhibit anti-inflammatory and analgesic effects.
作用机制
4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and pain. 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been found to reduce inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. It has also been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has no significant effect on the levels of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.
实验室实验的优点和局限性
One of the main advantages of 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is its high selectivity towards the NF-κB pathway. It does not affect other signaling pathways, which reduces the risk of unwanted side effects. However, 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its therapeutic efficacy.
未来方向
Future research on 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide could focus on improving its solubility and pharmacokinetic properties to enhance its therapeutic efficacy. Other potential applications of 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide could include the treatment of neuroinflammation, cancer, and autoimmune diseases. The development of novel analogs of 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with improved selectivity and potency could also be explored. Finally, the molecular mechanisms underlying the anti-inflammatory and analgesic effects of 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide could be further elucidated to provide a better understanding of its therapeutic potential.
合成方法
The synthesis of 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form 3,4-dimethylphenylhydrazine-1-carboxylic acid ethyl ester. This intermediate is then reacted with 4-chlorobenzoyl chloride to form 4-chloro-N-(3,4-dimethylphenyl) hydrazine-1-carboxamide. Finally, the propyl group is introduced by reacting the intermediate with propylamine to form 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
科学研究应用
4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its anti-inflammatory and analgesic effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has also been shown to reduce pain sensitivity in animal models.
属性
产品名称 |
4-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C16H20ClN3O |
分子量 |
305.8 g/mol |
IUPAC 名称 |
4-chloro-N-(3,4-dimethylphenyl)-2-methyl-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20ClN3O/c1-5-6-13-14(17)15(20(4)19-13)16(21)18-12-8-7-10(2)11(3)9-12/h7-9H,5-6H2,1-4H3,(H,18,21) |
InChI 键 |
WVKCTJNSYDLLGU-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC(=C(C=C2)C)C)C |
规范 SMILES |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC(=C(C=C2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4-chloro-5-(2-methoxyethoxy)-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287561.png)
![6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287563.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287565.png)
![[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether](/img/structure/B287566.png)
![4,6-Dimethyl-2-pyrimidinyl [3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl sulfide](/img/structure/B287572.png)